1-Phenyl-1-prop-2-ynylhydrazine
Description
1-Phenyl-1-prop-2-ynylhydrazine is a hydrazine derivative featuring a phenyl group and a prop-2-ynyl (propargyl) substituent on the hydrazine backbone. Hydrazine derivatives are widely studied for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, as well as their utility in coordination chemistry and crystallography .
Properties
CAS No. |
61944-48-7 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-phenyl-1-prop-2-ynylhydrazine |
InChI |
InChI=1S/C9H10N2/c1-2-8-11(10)9-6-4-3-5-7-9/h1,3-7H,8,10H2 |
InChI Key |
GFNHKBZYMVVNON-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(C1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-propargylphenylhydrazine typically involves the reaction of phenylhydrazine with propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for N1-propargylphenylhydrazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: N1-propargylphenylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The propargyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield propargylphenylhydrazine oxides, while reduction could produce simpler hydrazine derivatives.
Scientific Research Applications
N1-propargylphenylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N1-propargylphenylhydrazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Features
The compound’s key structural distinction lies in the propargyl group, which introduces sp-hybridized carbon atoms, enhancing electronic complexity compared to simpler phenylhydrazines. Below is a comparative analysis with selected analogs:
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1-Phenyl-1-prop-2-ynylhydrazine* | Phenyl, prop-2-ynyl | C₉H₉N₂ | 145.19 | Hydrazine, alkyne |
| Phenylhydrazine | Phenyl | C₆H₈N₂ | 108.14 | Hydrazine |
| 1-Acetyl-2-phenylhydrazine | Phenyl, acetyl | C₈H₁₀N₂O | 150.18 | Hydrazine, ketone |
| (1-Phenylpropan-2-ylidene)hydrazine | Phenyl, propan-2-ylidene | C₉H₁₂N₂ | 148.21 | Hydrazine, imine |
| 1-Methyl-2-(prop-2-ynyloxy)benzylidenehydrazine | Methyl, prop-2-ynyloxy-benzylidene | C₁₁H₁₀N₂O | 186.21 | Hydrazine, alkyne ether, imine |
Key Observations :
- Steric Considerations : The linear geometry of the alkyne may reduce steric hindrance compared to bulkier substituents like acetyl or propan-2-ylidene groups.
Physicochemical Properties
- Solubility: Propargyl-containing compounds often exhibit moderate solubility in polar organic solvents (e.g., ethanol, DMSO) due to the alkyne’s polarity. This contrasts with phenylhydrazine, which is highly soluble in water and ethanol .
- Stability : The alkyne group may confer instability under acidic or oxidative conditions, whereas acetylated derivatives like 1-acetyl-2-phenylhydrazine are more stable .
Crystallographic and Hydrogen-Bonding Patterns
- Hydrogen Bonding : Hydrazine derivatives often form intramolecular N–H···N or N–H···O bonds. For example, triazole-containing hydrazines exhibit N···N distances of 2.54–2.68 Å . Propargyl groups may disrupt such networks due to steric constraints.
- Crystallization : The SHELX software suite is frequently employed for resolving hydrazine derivative structures, suggesting its applicability for this compound .
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